N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

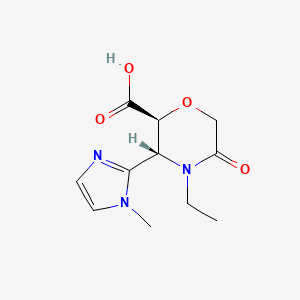

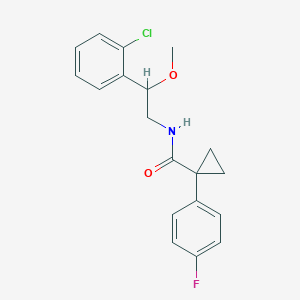

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide” is a chemical compound that has been studied in various fields due to its unique properties . It is synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of N,N '-disubstituted thioureas with α-bromo ketones . This reaction provides access to various N-substituted 2-iminothiazoles .Molecular Structure Analysis

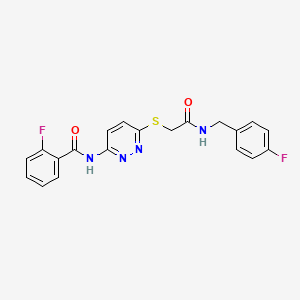

The molecular structure of “this compound” has been characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, and IR . The compound contains a total of 38 bonds, including 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . For example, the formation of 2-(N-benzoyl)imine type thiazoles through a cyclocondensation with the participation of aminoanthracene nitrogen atom was in agreement with the recently described reactions of N-aryl-N’-aroylthioureas with α-halo ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been characterized using various methods. For example, its melting point is 187.5–188.7 °C . The compound’s 1H-NMR, 13C-NMR, and IR spectra have also been reported .科学的研究の応用

Antioxidant and Antiplatelet Activities

N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides have been synthesized and evaluated for their antioxidant and antiplatelet activities. These compounds show promising results in radical scavenging activities, particularly in lipid peroxidation and oxidative modification of proteins, indicating better antioxidant properties for compounds with a substituent in the first position of the anthracedione core. Additionally, compound 10 demonstrated significant antiplatelet activity in vitro, inhibiting ADP-induced aggregation (Stasevych et al., 2022).

Antimicrobial Activity

Amino-acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide have been synthesized and tested for their antimicrobial properties. These compounds showed antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis. The computerized prediction highlighted the need for further exploration of these compounds for their antitumor and antioxidant actions (Zvarich et al., 2014).

Theranostic Applications

The synthesis and preclinical evaluation of a polyazamacrocyclic monomeric anthraquinone derivative, namely DO3A-Act-AQ, have been explored for theranostic applications. This compound has shown specific activity towards tumor cells without significant toxicity to normal cells, suggesting its potential as a specific theranostic agent for cancer (Adhikari et al., 2014).

将来の方向性

The future directions for the study of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide” could include further exploration of its potential applications in various fields. Given the applied value of amino acids, the synthesis and study of new amino acid derivatives of 9,10-anthraquinone could be of interest .

特性

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4/c24-19(13-27-14-7-2-1-3-8-14)23-18-12-6-11-17-20(18)22(26)16-10-5-4-9-15(16)21(17)25/h1-12H,13H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRPWZYYKVVBIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2414519.png)

![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)

![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2414527.png)

![Ethyl 2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2414530.png)

![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2414532.png)